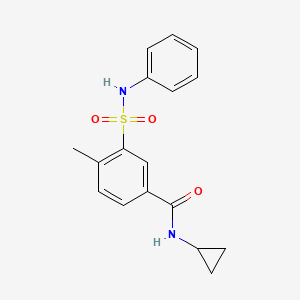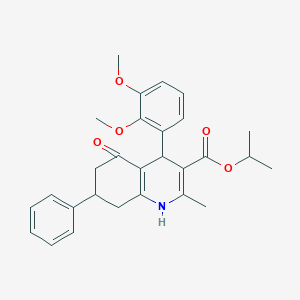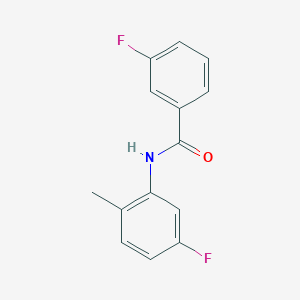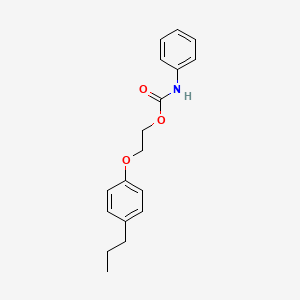![molecular formula C18H20N2O5 B4949300 4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine](/img/structure/B4949300.png)
4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is commonly referred to as NPEM and is a member of the morpholine family. NPEM has been found to possess several unique properties that make it an excellent candidate for use in various scientific studies.
Mecanismo De Acción
The mechanism of action of NPEM is not yet fully understood. However, studies have shown that NPEM interacts with certain proteins and enzymes in the body, leading to its various biological effects. Specifically, NPEM has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
NPEM has several biochemical and physiological effects on the body. As mentioned earlier, NPEM has been found to possess anti-cancer and anti-inflammatory properties. Additionally, studies have also shown that NPEM can reduce oxidative stress in the body, which is a common cause of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NPEM in lab experiments is its unique properties, which make it an excellent candidate for use in various scientific studies. Additionally, NPEM is relatively easy to synthesize and can be purified using various techniques. However, one of the limitations of using NPEM is its potential toxicity, which requires careful handling in the laboratory.
Direcciones Futuras
There are several potential future directions for the study of NPEM. One of the most significant areas of research is the development of NPEM-based drugs for the treatment of cancer and other inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of NPEM and its various effects on the body. Finally, more research is needed to determine the safety and toxicity of NPEM, which will be critical in determining its potential applications in medicine.
Conclusion
In conclusion, 4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine is a chemical compound that has several potential applications in scientific research. Its unique properties make it an excellent candidate for use in various studies, particularly in the areas of cancer research and inflammation. While there are still several areas of research that need to be explored, the potential applications of NPEM in medicine are promising.
Métodos De Síntesis
The synthesis of NPEM involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 4-nitrophenol, 2-phenoxyethanol, and morpholine. The reaction is catalyzed by an acid, and the resulting product is purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
NPEM has been found to have several potential applications in scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that NPEM has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, NPEM has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-20(22)17-7-6-15(19-8-10-23-11-9-19)14-18(17)25-13-12-24-16-4-2-1-3-5-16/h1-7,14H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMPLEZBMMXDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4949224.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4949245.png)

![1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate](/img/structure/B4949260.png)


![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
![N,N'-[(4-chlorophenyl)methylene]bisacrylamide](/img/structure/B4949296.png)


![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)methanamine](/img/structure/B4949318.png)


